molecular formula C15H18O4 B14722403 ethyl 6,7-dimethoxy-3-methyl-1H-indene-2-carboxylate CAS No. 5415-54-3

ethyl 6,7-dimethoxy-3-methyl-1H-indene-2-carboxylate

Cat. No.: B14722403
CAS No.: 5415-54-3
M. Wt: 262.30 g/mol
InChI Key: KGDXZXUEOCRPOQ-UHFFFAOYSA-N
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Description

Ethyl 6,7-dimethoxy-3-methyl-1H-indene-2-carboxylate is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,7-dimethoxy-3-methyl-1H-indene-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1H-indene and ethyl bromoacetate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).

    Procedure: The 6,7-dimethoxy-1H-indene is reacted with ethyl bromoacetate in the presence of the base to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dimethoxy-3-methyl-1H-indene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxylate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 6,7-dimethoxy-3-methyl-1H-indene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6,7-dimethoxy-3-methyl-1H-indene-2-carboxylate involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6,7-dimethoxy-1H-indene-2-carboxylate: Similar structure but lacks the methyl group at the 3-position.

    Methyl 6,7-dimethoxy-3-methyl-1H-indene-2-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.

    6,7-Dimethoxy-3-methyl-1H-indene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to the presence of both ethyl and methoxy groups, which influence its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties compared to its analogs, making it valuable for specific research and industrial purposes.

Properties

CAS No.

5415-54-3

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl 6,7-dimethoxy-3-methyl-1H-indene-2-carboxylate

InChI

InChI=1S/C15H18O4/c1-5-19-15(16)11-8-12-10(9(11)2)6-7-13(17-3)14(12)18-4/h6-7H,5,8H2,1-4H3

InChI Key

KGDXZXUEOCRPOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C1)C(=C(C=C2)OC)OC)C

Origin of Product

United States

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